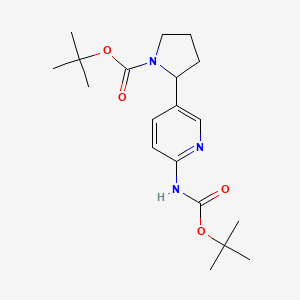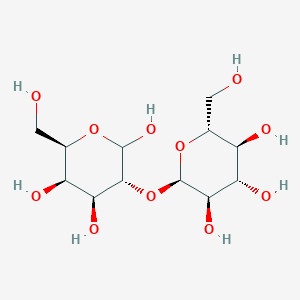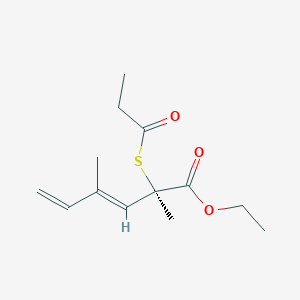![molecular formula C25H35F3O5S B11826837 (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(3S,8R,9S,10R,13S,14S)-10,13-ジメチル-3-((テトラヒドロ-2H-ピラン-2-イル)オキシ)-2,3,4,7,8,9,10,11,12,13,14,15-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル トリフルオロメタンスルホネート は、複雑な有機分子です。この分子は、テトラヒドロ-2H-ピラン-2-イルエーテルやトリフルオロメタンスルホネートエステルなど、複数のキラル中心と官能基を含むシクロペンタ[a]フェナントレンコア構造を特徴としています。
準備方法
合成経路と反応条件
この化合物の合成は、通常、より単純な前駆体から開始する複数の工程を伴います。主要な工程には以下が含まれます。
シクロペンタ[a]フェナントレンコアの形成: これは、一連の環化反応によって達成できます。
テトラヒドロ-2H-ピラン-2-イル基の導入: この工程では、テトラヒドロ-2H-ピランを用いてヒドロキシル基を保護します。
トリフルオロメタンスルホネートエステルの形成: これは通常、塩基の存在下でヒドロキシル基とトリフルオロメタンスルホン酸無水物を反応させることによって行われます。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路を最適化する必要があるでしょう。これには、連続フロー反応器や高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 複数のヒドロキシル基が存在するため、酸化されやすいです。
還元: ケトンとエステル基は、適切な条件下で還元できます。
置換: トリフルオロメタンスルホネート基は良い脱離基であり、この化合物を求核置換反応に適しています。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。この化合物のユニークな構造と官能基は、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究では、この化合物は、トリフルオロメタンスルホネートエステルの生物系への影響を調べるために使用できます。また、酵素メカニズムを調査するためのプローブとしても役立ちます。
医学
医薬化学では、この化合物の構造は、薬剤候補としての潜在的な応用を示唆しています。この化合物は、さまざまな化学反応を起こすことができるため、新しい医薬品の開発のための有望な足場となっています。
産業
産業では、この化合物は、安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of trifluoromethanesulfonate esters on biological systems. It may also serve as a probe for investigating enzyme mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
この化合物が作用を発揮するメカニズムは、分子標的との相互作用によって異なります。トリフルオロメタンスルホネート基は求電子剤として作用し、生物系内の求核剤と反応できます。これは、タンパク質やその他の生体分子の修飾につながり、その機能に影響を与える可能性があります。
類似化合物の比較
類似化合物
- (3S,8R,9S,10R,13S,14S)-10,13-ジメチル-3-((テトラヒドロ-2H-ピラン-2-イル)オキシ)-2,3,4,7,8,9,10,11,12,13,14,15-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル メタンスルホネート
- (3S,8R,9S,10R,13S,14S)-10,13-ジメチル-3-((テトラヒドロ-2H-ピラン-2-イル)オキシ)-2,3,4,7,8,9,10,11,12,13,14,15-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル p-トルエンスルホネート
独自性
トリフルオロメタンスルホネート基の存在がこの化合物をそのアナログと区別しています。この基は、独特の反応性と安定性を付与し、特定の化学的および生物学的応用において特に有用なものとなっています。
類似化合物との比較
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl methanesulfonate
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl p-toluenesulfonate
Uniqueness
The presence of the trifluoromethanesulfonate group distinguishes this compound from its analogs. This group imparts unique reactivity and stability, making the compound particularly useful in certain chemical and biological applications.
特性
分子式 |
C25H35F3O5S |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C25H35F3O5S/c1-23-12-10-17(32-22-5-3-4-14-31-22)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)33-34(29,30)25(26,27)28/h6,9,17-20,22H,3-5,7-8,10-15H2,1-2H3/t17-,18-,19-,20-,22?,23-,24-/m0/s1 |
InChIキー |
VELKLDDRBOFZLQ-RULOFDISSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)OC5CCCCO5 |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)OC5CCCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)


![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)






![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

